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For Researchers, Scientists, and Drug Development Professionals

Abstract

Irpagratinib (also known as ABSK011) is a potent and selective, orally bioavailable,
irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is
currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC)
characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for
FGFRA4.[7][8][9][10][11] This technical guide provides a comprehensive overview of
Irpagratinib, including its mechanism of action, key preclinical and clinical data, and detailed
experimental protocols relevant to its evaluation.

Introduction

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited
treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been
identified as a critical oncogenic driver in a subset of HCC patients, making it a promising
therapeutic target.[3][8][13] Irpagratinib has been developed to specifically target this pathway,
offering a potential precision medicine approach for patients with FGF19-overexpressing
tumors.[7][8][9][10][11]

Chemical and Physical Properties
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Property Value

CAS Number 2230974-62-4
Molecular Formula C28H32F2N605
Molecular Weight 570.6 g/mol [2]

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-
dimethoxyphenyl)-8-(3-methoxy-3-

IUPAC Name
methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-
ylJamino]oxan-4-yl]prop-2-enamide[2]
Synonyms ABSKO011, ABSK-011[2]

Mechanism of Action

Irpagratinib is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent
bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4
kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and
subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4
over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this
cysteine residue in the FGFRA4 active site.[3]

Signaling Pathway

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell
proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway
leads to uncontrolled tumor cell growth and survival. Irpagratinib'’s inhibition of FGFR4
effectively shuts down this oncogenic signaling.
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FGF19-FGFR4 Signaling Pathway and Irpagratinib’s Point of Intervention.
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Preclinical and Clinical Data
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General experimental workflow for the evaluation of Irpagratinib.

Biochemical Kinase Assay (Mobility Shift Assay)

This protocol is based on the principles of a Caliper-based mobility shift assay to determine the

in vitro potency of Irpagratinib against FGFRA4.

Objective: To measure the IC50 of Irpagratinib against recombinant human FGFRA4.

Materials:

Recombinant human FGFR4 enzyme

ATP

Fluorescently labeled peptide substrate

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCI2, 2 mM DTT)
Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
Irpagratinib (serially diluted in DMSO)

Microtiter plates (e.g., 384-well)

Caliper EZ Reader or similar microfluidics-based instrument

Procedure:

Prepare serial dilutions of Irpagratinib in DMSO. Further dilute in assay buffer to the desired
final concentrations.

Add the diluted Irpagratinib solution to the wells of the microtiter plate.
Add the FGFR4 enzyme solution to the wells and incubate briefly.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a
concentration close to its Km for FGFR4).
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 Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-
180 minutes).

o Terminate the reaction by adding the stop buffer.

e Analyze the plate on the Caliper instrument. The instrument measures the ratio of the
phosphorylated product to the unphosphorylated substrate based on their different
electrophoretic mobilities.

o Calculate the percent inhibition for each Irpagratinib concentration relative to DMSO
controls.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to assess the effect of Irpagratinib on the viability of HCC
cells.

Objective: To determine the EC50 of Irpagratinib in FGF19-overexpressing HCC cell lines.

Materials:

FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)

o Cell culture medium and supplements

o Opaque-walled 96-well or 384-well plates

« Irpagratinib (serially diluted in culture medium)

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer

Procedure:
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e Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density
and allow them to adhere overnight.

o Treat the cells with serial dilutions of Irpagratinib. Include wells with vehicle (DMSO) as a
negative control and a known cytotoxic compound as a positive control.

 Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture
conditions (37°C, 5% CO2).

o Equilibrate the plates to room temperature for approximately 30 minutes.
e Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

e Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in
each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
» Measure the luminescence using a plate-reading luminometer.

» Calculate the percent viability for each Irpagratinib concentration relative to the vehicle-
treated control cells.

o Determine the EC50 value by plotting the data using a non-linear regression curve fit.

Hepatocellular Carcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate
the in vivo efficacy of Irpagratinib.

Objective: To assess the anti-tumor activity of orally administered Irpagratinib in an HCC
xenograft model.

Materials:

e Immunodeficient mice (e.g., NOD/SCID or nude mice)
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HCC cell line with FGF19 overexpression
Matrigel or similar extracellular matrix
Irpagratinib formulation for oral gavage
Vehicle control for oral gavage

Calipers for tumor measurement

Procedure:

Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and
Matrigel.

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.

Administer Irpagratinib orally to the treatment group at predetermined doses and schedules
(e.g., once or twice daily). Administer the vehicle to the control group.

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
Calculate the tumor volume using the formula: (Length x Width2) / 2.

Monitor the body weight and overall health of the mice throughout the study as an indicator
of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics, histology).

Compare the tumor growth between the Irpagratinib-treated and vehicle-treated groups to
determine the anti-tumor efficacy.

Conclusion
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Irpagratinib is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and
clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its
irreversible mechanism of action and high selectivity offer the potential for a targeted and
effective therapeutic option for this patient population. The experimental protocols outlined in
this guide provide a framework for the continued investigation and characterization of
Irpagratinib and other novel kinase inhibitors in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12386767#irpagratinib-cas-number-2230974-62-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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